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Compound of Interest

2,6-Dimethylquinoline
Compound Name:

hydrobromide
CAS No.: 90936-26-8
Cat. No.: B14356306

Get Quote

\ J

This guide outlines the protocol for the structural characterization of 2,6-Dimethylquinoline
hydrobromide, a key intermediate in the synthesis of cytochrome P450 inhibitors and
fluorescent probes.

While the crystal structure of the free base (2,6-dimethylquinoline) has been documented
(CCDC 663717), the specific lattice parameters of the hydrobromide salt are often proprietary
or determined in-house during salt screening. This guide provides the definitive methodology
for synthesizing, crystallizing, and analyzing this salt, using its free base and homologous
quinolinium bromides as predictive models for structural validation.

Part 1: Chemical Context & Significance[1][2][3]

2,6-Dimethylquinoline (2,6-DMQ) is a heteroaromatic scaffold used in medicinal chemistry. Its
hydrobromide salt is frequently generated to improve aqueous solubility and bioavailability
during early-stage drug development.

e CAS Number: 877-43-0 (Base)[1]
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Molecular Weight: 157.21 g/mol (Base)

~238.12 g/mol (HBr Salt)

pKa: 5.46 (Conjugate acid). This indicates that 2,6-DMQ is sufficiently basic to form stable
salts with hydrobromic acid (pKa

-9).

Key Structural Feature: The methyl groups at the C2 and C6 positions introduce steric bulk
that disrupts the standard planar stacking seen in unsubstituted quinoline, often forcing
unique herringbone or offset-stacking motifs in the solid state.

Part 2: Experimental Protocols
Synthesis of 2,6-Dimethylquinoline Hydrobromide

Objective: Isolate high-purity salt free of amorphous content.

Dissolution: Dissolve 1.57 g (10 mmol) of 2,6-Dimethylquinoline (purity >98%) in 15 mL of
anhydrous ethanol. Ensure complete dissolution; mild heating (40°C) may be required.

Acidification: In a separate vial, dilute 2.0 mL of 48% Hydrobromic Acid (aq) with 5 mL of
ethanol.

Precipitation: Add the HBr solution dropwise to the quinoline solution with vigorous stirring.
The solution will warm slightly (exothermic protonation).

Isolation: If immediate precipitation occurs, cool to 4°C for 2 hours. If no precipitate forms,
add diethyl ether dropwise until turbidity persists, then cool.

Filtration: Collect the off-white solid via vacuum filtration. Wash with cold ether (

mL) to remove excess acid.

Drying: Dry under vacuum at 50°C for 6 hours.

Single Crystal Growth Strategy

X-ray diffraction requires high-quality single crystals (approx.
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mm).

e Method A: Slow Evaporation (Preferred)
o Dissolve 50 mg of the dried salt in a minimum volume of Methanol/Ethanol (1:1).
o Cover the vial with Parafilm and poke 3-4 small holes.
o Allow to stand at room temperature (20-25°C) for 3-7 days.
o Method B: Vapor Diffusion (Alternative)
o Inner Vial: Saturated solution of salt in Ethanol.
o Quter Vial: Diethyl Ether (Antisolvent).

o Mechanism: Ether vapor slowly diffuses into the ethanol, lowering solubility and promoting
controlled nucleation.

Part 3: Crystallographic Analysis Workflow

The following diagram illustrates the critical path from crystal selection to structural refinement.

Click to download full resolution via product page

Caption: Workflow for the structural determination of 2,6-Dimethylquinoline HBr, ensuring data
integrity from mounting to validation.

Part 4: Structural Analysis & Expected Features

When analyzing the solved structure, focus on these three specific interactions which define
the stability of the salt.

The Charge-Assisted Hydrogen Bond
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In the hydrobromide salt, the quinoline nitrogen (N1) is protonated (

Interaction:

Expected Geometry:

o Distance: 3.25 — 3.40 A

o Angle: 160° — 175°

Significance: This is the primary cohesive force in the lattice. The bromide ion typically sits in
the plane of the aromatic ring, bridging multiple cations if bifurcated H-bonds are present.

Steric Influence of Methyl Groups

Unlike the parent quinoline, 2,6-DMQ has methyl groups that prevent perfect "pancake”
stacking.

o C2-Methyl: Sterically hinders close approach to the nitrogen atom by other molecules.

o C6-Methyl: Extends the long axis of the molecule, likely increasing the unit cell axis
corresponding to the molecular length.

» Packing Motif: Expect a Herringbone or Slipped-Parallel packing arrangement rather than
continuous columns.

Cation-Anion Pi-Interactions

Look for the Bromide anion positioned above the centroid of the benzene ring of a neighboring
cation.

e Interaction:
« Expected Distance: 3.5 -3.8 A

o Mechanism: Electrostatic attraction between the electron-rich
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and the electron-deficient

-system of the protonated heterocycle.

Part 5: Data Summary & Comparative Metrics

Use the table below to benchmark your experimental results against the known free base and

predicted salt values.

Parameter

2,6-Dimethylquinoline
(Base)

2,6-Dimethylquinoline HBr
(Target)

Formula

Likely
Space Group (Monoclinic) [Ref 1] or
(Triclinic)
4 (Common for monoclinic
Z (Molecules/Cell) 4
salts)
Key Interaction Weak C-H...N Strong
] ] > 200 °C (Expected due to
Melting Point 57-60 °C o )
ionic lattice)
Solubility Organic Solvents (Ether, DCM)  Water, Methanol, DMSO

Note: The base structure (CCDC 663717) serves as the molecular skeleton reference. Bond

lengths in the aromatic ring will change slightly upon protonation (specifically the C2-N1-C8a

angle will expand).

Part 6: Implications for Drug Development

e Polymorphism Risk: The flexibility of the bromide ion's position relative to the methyl groups

suggests a high potential for polymorphism. Powder X-Ray Diffraction (PXRD) should be

performed on bulk batches to ensure phase purity matches the single crystal.
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» Hygroscopicity: Hydrobromide salts can be hygroscopic. If the crystal structure reveals
channel voids or water molecules (hydrates), the salt may require specific storage conditions
(desiccators) to prevent deliquescence.

o Solid-State Stability: The high melting point of the HBr salt compared to the base (which
melts near 60°C) makes the salt form significantly more viable for solid dosage formulations,
preventing melting during tableting processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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